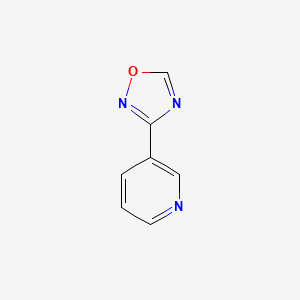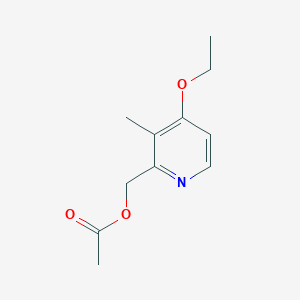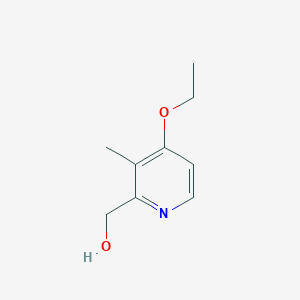
3-(1,2,4-恶二唑-3-基)吡啶
描述
The compound “3-(1,2,4-Oxadiazol-3-yl)pyridine” is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .
Synthesis Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis
In the molecular structure of “3-(1,2,4-Oxadiazol-3-yl)pyridine”, the benzene ring is almost coplanar with the heterocyclic ring, making a dihedral angle of 11.3°. The plane of the carboxyl group is rotated by 8.4° with respect to the 1,2,4-oxadiazole ring plane .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole derivatives have been studied extensively. The derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,2,4-Oxadiazol-3-yl)pyridine” can be inferred from its molecular structure. It has a molecular weight of 230.27 g/mol and a molecular formula of C12H14N4O .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1,2,4-Oxadiazol-3-yl)pyridine, focusing on six unique fields:
Pharmaceutical Applications
3-(1,2,4-Oxadiazol-3-yl)pyridine: has shown significant potential in the pharmaceutical industry due to its unique bioisosteric properties. This compound is being explored for its ability to act as a core structure in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are particularly interested in its potential as a scaffold for designing enzyme inhibitors and receptor antagonists, which could lead to the development of novel therapeutic agents .
Antimicrobial Agents
The antimicrobial properties of 3-(1,2,4-Oxadiazol-3-yl)pyridine are well-documented. This compound has been synthesized and tested against various bacterial and fungal strains, showing promising results . Its ability to inhibit the growth of pathogens makes it a valuable candidate for developing new antibiotics and antifungal agents. The compound’s structure allows for modifications that can enhance its efficacy and reduce resistance, which is a significant concern in current antimicrobial therapies .
Agricultural Applications
In agriculture, 3-(1,2,4-Oxadiazol-3-yl)pyridine derivatives are being investigated for their potential as herbicides, insecticides, and fungicides . These compounds can protect crops from pests and diseases, thereby improving yield and quality. The ability to synthesize derivatives with specific activity profiles makes this compound a versatile tool in agricultural chemistry. Its use in plant protection products is particularly valuable in managing resistance and ensuring sustainable agricultural practices .
Material Science
3-(1,2,4-Oxadiazol-3-yl)pyridine: is also being explored in material science for its potential applications in the development of new materials. Its unique chemical structure allows it to be used in the synthesis of polymers and other advanced materials with desirable properties such as high thermal stability, conductivity, and mechanical strength . These materials can be used in various industries, including electronics, aerospace, and automotive, where high-performance materials are essential .
Catalysis
The compound has shown potential as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive candidate for use in green chemistry . Researchers are exploring its use in catalyzing organic transformations, including oxidation, reduction, and coupling reactions. The development of efficient and sustainable catalytic processes is crucial for reducing the environmental impact of chemical manufacturing .
Environmental Applications
3-(1,2,4-Oxadiazol-3-yl)pyridine: and its derivatives are being studied for their potential in environmental applications, such as the removal of pollutants from water and soil . These compounds can be used in the development of adsorbents and sensors for detecting and removing contaminants. Their ability to bind selectively to specific pollutants makes them valuable tools in environmental remediation efforts .
Biological Imaging
In the field of biological imaging, 3-(1,2,4-Oxadiazol-3-yl)pyridine derivatives are being investigated for their potential as fluorescent probes . These compounds can be used to label and visualize biological molecules and structures, aiding in the study of cellular processes and disease mechanisms. The development of new imaging agents with high specificity and sensitivity is essential for advancing biomedical research and diagnostics .
Drug Delivery Systems
Finally, 3-(1,2,4-Oxadiazol-3-yl)pyridine is being explored for its potential in drug delivery systems . Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents. Researchers are developing novel delivery systems that can target specific tissues or cells, improving the efficacy and reducing the side effects of treatments .
作用机制
Target of Action
The primary targets of 3-(1,2,4-Oxadiazol-3-yl)pyridine are various bacterial and fungal strains. The compound has shown promising antibacterial activity against E. coli and P. aeruginosa bacterial strains . It also demonstrated effectiveness against C. albicans and A. clavatus fungal strains . These organisms are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.
Mode of Action
For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes , which play a crucial role in inflammation and pain.
Result of Action
The result of the action of 3-(1,2,4-Oxadiazol-3-yl)pyridine is the inhibition of growth in targeted bacterial and fungal strains . This leads to a decrease in the number of these organisms, thereby reducing the severity of the infections they cause. The compound’s antimicrobial activity suggests its potential use in the treatment of various infectious diseases.
未来方向
The future directions of research on “3-(1,2,4-Oxadiazol-3-yl)pyridine” and its derivatives are promising. They are considered potential antibacterial agents capable of overcoming antimicrobial resistance . Further studies are needed to explore their full potential and applications in various fields.
属性
IUPAC Name |
3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-11-10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPAUJTTQZVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301558 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-3-yl)pyridine | |
CAS RN |
10550-16-0 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10550-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)


![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)

![[4-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B3039360.png)



